Einecs 301-186-9 Einecs 301-186-9
Brand Name: Vulcanchem
CAS No.: 93981-98-7
VCID: VC16997807
InChI: InChI=1S/C10H20O2.C4H11NO/c1-2-3-4-5-6-7-8-9-10(11)12;1-4(2,5)3-6/h2-9H2,1H3,(H,11,12);6H,3,5H2,1-2H3
SMILES:
Molecular Formula: C14H31NO3
Molecular Weight: 261.40 g/mol

Einecs 301-186-9

CAS No.: 93981-98-7

Cat. No.: VC16997807

Molecular Formula: C14H31NO3

Molecular Weight: 261.40 g/mol

* For research use only. Not for human or veterinary use.

Einecs 301-186-9 - 93981-98-7

Specification

CAS No. 93981-98-7
Molecular Formula C14H31NO3
Molecular Weight 261.40 g/mol
IUPAC Name 2-amino-2-methylpropan-1-ol;decanoic acid
Standard InChI InChI=1S/C10H20O2.C4H11NO/c1-2-3-4-5-6-7-8-9-10(11)12;1-4(2,5)3-6/h2-9H2,1H3,(H,11,12);6H,3,5H2,1-2H3
Standard InChI Key DUFCRJWDEQYXHU-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC(=O)O.CC(C)(CO)N

Introduction

Chemical Identification and Structural Characteristics

Regulatory and Nomenclature Details

EINECS 301-186-9 is systematically named decanoic acid, compound with 2-amino-2-methylpropan-1-ol (1:1), reflecting its stoichiometric combination of decanoic acid (C₁₀H₂₀O₂) and 2-amino-2-methyl-1-propanol (C₄H₁₁NO). Key identifiers include:

PropertyValueSource
CAS Registry Number93981-98-7
EC Number301-186-9
Molecular FormulaC₁₄H₃₁NO₃
Molecular Weight261.41 g/mol
EINECS Listing DatePre-1981 (Phase-in substance)

The compound’s structure arises from the acid-base reaction between decanoic acid, a carboxylic acid, and 2-amino-2-methyl-1-propanol, a primary amine. This interaction likely forms an ammonium carboxylate salt, though crystallographic data remains limited in public literature.

Synthesis and Production

Synthesis of 2-Amino-2-Methyl-1-Propanol

The amine component of EINECS 301-186-9, 2-amino-2-methyl-1-propanol (CAS 124-68-5), is synthesized via two primary routes:

Formation of the 1:1 Adduct

The adduct is synthesized by combining equimolar amounts of decanoic acid and 2-amino-2-methyl-1-propanol under controlled conditions. Proton transfer from the carboxylic acid to the amine forms an ionic pair, stabilized by hydrogen bonding. Industrial-scale production likely employs solvent-free or aqueous methods to optimize yield .

Physicochemical Properties

Decanoic Acid (Component)

Decanoic acid (CAS 334-48-5), a saturated medium-chain fatty acid, contributes hydrophobic character to the adduct. Key properties include:

PropertyValueSource
Molecular Weight172.26 g/mol
ΔcH° (Liquid Combustion)-6079.3 ± 0.9 kJ/mol
Heat Capacity (Solid)475.59 J/mol·K at 298.15 K

2-Amino-2-Methyl-1-Propanol (Component)

The amine component exhibits hydrophilic properties due to its hydroxyl and amino groups:

PropertyValueSource
Molecular Weight89.14 g/mol
Boiling Point165–167°C (crude)

Adduct Properties

While experimental data on the adduct itself is sparse, its properties can be inferred:

  • Solubility: Likely amphiphilic, soluble in polar solvents (e.g., water, ethanol) due to ionic character.

  • Melting Point: Expected to exceed 100°C, typical of ionic solids.

  • Stability: Hydrolytically stable under ambient conditions but may decompose under strong acidic/basic conditions.

Industrial Applications

The compound’s dual hydrophobic/hydrophilic nature suggests utility in:

  • Surfactants: As a cationic surfactant in detergents or emulsifiers.

  • Corrosion Inhibitors: Ammonium carboxylates are known to protect metal surfaces.

  • Pharmaceuticals: Potential use in drug delivery systems due to lipid-like properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator